molecular formula C11H9NO B3262023 2-Phenyl-4-vinyloxazole CAS No. 350810-76-3

2-Phenyl-4-vinyloxazole

Cat. No.: B3262023
CAS No.: 350810-76-3
M. Wt: 171.19 g/mol
InChI Key: MQWSOHQURSXOKJ-UHFFFAOYSA-N
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Description

2-Phenyl-4-vinyloxazole is a chemical compound with the formula C11H9NO . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound and similar compounds involves complex organic reactions . The synthesis process often involves the use of ultrasound synthesis under neat conditions as well as Cadogan’s cyclization .


Molecular Structure Analysis

The molecular structure of this compound is elucidated by 1H NMR, 13C NMR, and HRMS spectra . The structure–activity relationship (SAR) revealed that the aniline moiety at position 4 of the quinoline scaffold played a key role in the potency of a compound .


Chemical Reactions Analysis

This compound, like other heterocyclic compounds, plays a major role in many important chemical reactions, both as intermediates and as final products .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, boiling point, and other characteristics .

Future Directions

Future research on 2-Phenyl-4-vinyloxazole and similar compounds may focus on their potential applications in medicine, particularly in the treatment of various diseases . The development of isoform selective HDACi could be a promising direction .

Properties

IUPAC Name

4-ethenyl-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-2-10-8-13-11(12-10)9-6-4-3-5-7-9/h2-8H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWSOHQURSXOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=COC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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